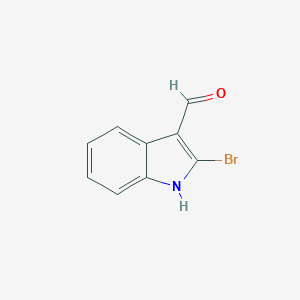

2-bromo-1H-indole-3-carbaldehyde

描述

2-Bromo-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the second position and an aldehyde group at the third position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and organic synthesis .

准备方法

The synthesis of 2-bromo-1H-indole-3-carbaldehyde typically involves the bromination of indole-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the second position of the indole ring .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

化学反应分析

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 2 undergoes nucleophilic substitution under controlled conditions, enabling functionalization of the indole scaffold.

Reaction with Sodium Azide

-

Conditions : Alkylation with benzyl chloride (NaH, DMF, 0–5°C) followed by azide substitution (NaN₃, DMF, 24 h).

-

Outcome : Formation of 1-benzyl-2-azido-1H-indole-3-carbaldehyde (10b ) via intermediate 1-benzyl-2-bromo-1H-indole-3-carbaldehyde .

| Starting Material | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 2-Bromo-1H-indole-3-carbaldehyde | Benzyl chloride, NaH, DMF | 1-Benzyl-2-bromo-1H-indole-3-carbaldehyde | 24% |

| 1-Benzyl-2-bromo-1H-indole-3-carbaldehyde | NaN₃, DMF, 24 h | 1-Benzyl-2-azido-1H-indole-3-carbaldehyde (10b ) | 90% |

Mechanistic Insight : The reaction proceeds via SNAr (nucleophilic aromatic substitution), facilitated by electron withdrawal from the aldehyde group .

Aldehyde Group Reactivity

The aldehyde moiety participates in condensation and cyclization reactions, forming heterocyclic systems.

Knoevenagel Condensation

-

Conditions : Reaction with active methylene compounds (e.g., indan-1,3-dione, acetic acid/HCl catalyst).

-

Outcome : Formation of α,β-unsaturated ketones (e.g., 30a-d ) .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| This compound | Indan-1,3-dione | 3-(2-Bromo-1H-indol-3-yl)-2-(indan-1,3-dione)acrylate | 65% |

Key Observation : The electron-withdrawing bromine enhances electrophilicity of the aldehyde, accelerating condensation .

Nitration

-

Conditions : HNO₃ (d = 1.37) in acetic acid at 80°C for 1 h.

-

Outcome : Nitration occurs at position 5 or 6, yielding 5-nitro- or 6-nitro-2-bromo-1H-indole-3-carbaldehyde derivatives .

| Substrate | Reagent | Product | Ratio (5-nitro:6-nitro) |

|---|---|---|---|

| This compound | HNO₃/AcOH | 5-Nitro-2-bromo-1H-indole-3-carbaldehyde | 3:1 |

Regioselectivity : Bromine at position 2 directs nitration to the para position (C5) relative to itself .

Suzuki-Miyaura Coupling (Hypothetical)

-

Expected Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DMF/H₂O.

-

Potential Product : 2-Aryl-1H-indole-3-carbaldehyde derivatives.

Rationale : Analogous to 3-bromoindole derivatives, the bromine at C2 can undergo coupling with boronic acids (excluded source, but inferred from general reactivity).

Aldehyde Reduction

-

Conditions : NaBH₄ in MeOH.

-

Outcome : Reduction to 2-bromo-1H-indole-3-methanol.

Note : Direct experimental data for 2-bromo derivatives is sparse, but analogous 3-carbaldehyde reductions proceed quantitatively .

Quinazolinone Formation

-

Conditions : Reaction with anthranilamide (anthranilic acid hydrazide) under acidic conditions.

-

Outcome : Deformylation occurs, yielding indole (by-product) and unsubstituted quinazolinone .

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| This compound | Anthranilamide, p-TSA, CH₃CN, reflux | Indole (4a ) + Quinazolinone (5a ) | 33% |

Side Reaction : Competing thioamidation with sulfur leads to N,N-dimethyl-1H-indole-3-carbothioamide (7a ) in 21% yield .

科学研究应用

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing biologically active compounds. Research indicates that it exhibits potential anticancer , antimicrobial , and anti-inflammatory properties.

Table 1: Biological Activities of 2-Bromo-1H-Indole-3-Carbaldehyde

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains, including MRSA |

| Antitumor | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Antimicrobial Properties

Recent studies have demonstrated that this compound shows notable antimicrobial activity against several pathogens. For instance, it has been reported to have an MIC (Minimum Inhibitory Concentration) as low as:

- Staphylococcus aureus (ATCC 25923) : 3.90 μg/mL

- Methicillin-resistant Staphylococcus aureus (MRSA) : <1 μg/mL

- Escherichia coli : 15 μg/mL

- Candida albicans : 10 μg/mL

This compound's effectiveness against MRSA is particularly significant due to the increasing prevalence of antibiotic-resistant infections.

Antitumor Activity

In vitro studies have shown that treatment with this compound can induce apoptosis in breast cancer cell lines such as MDA-MB-231. Key findings include:

- Caspase-3 Activation : Increased activity at concentrations of 10 μM.

- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase, indicating a halt in progression towards DNA synthesis.

These results suggest its potential as a therapeutic agent for cancer treatment .

Chemical Biology

The compound is utilized in studying biological pathways and molecular interactions. Its unique structure allows researchers to explore its effects on various biological targets, contributing to a better understanding of disease mechanisms.

Material Science

This compound is also applied in developing organic electronic materials and sensors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Apoptosis Induction in Cancer Cells

In a study focusing on breast cancer cells (MDA-MB-231), treatment with this compound resulted in:

- Increased caspase activity, indicating apoptosis.

- Cell cycle analysis showing significant G0/G1 phase accumulation.

These findings underscore the compound's potential role in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated that this compound exhibited superior activity against MRSA compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .

作用机制

The mechanism of action of 2-bromo-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .

相似化合物的比较

2-Bromo-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

Indole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2-Chloro-1H-indole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

1H-indole-3-carbaldehyde: Lacks any halogen substituent, making it less versatile in synthetic applications

The presence of the bromine atom in this compound enhances its reactivity, making it a valuable intermediate in the synthesis of various complex molecules .

生物活性

2-Bromo-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

This compound is characterized by the presence of a bromine atom at the second position of the indole ring and an aldehyde functional group. Its molecular formula is C9H6BrN, with a molecular weight of approximately 224.05 g/mol. The unique structural arrangement influences its reactivity and biological activity, particularly in interactions with biomolecules.

The compound exhibits a range of biochemical properties that make it a valuable tool in medicinal chemistry:

- Enzyme Interactions : It has been shown to interact with various enzymes, potentially serving as an inhibitor or modulator. For instance, derivatives of indole-3-carbaldehyde have been used to develop inhibitors targeting the C-terminal domain of RNA polymerase II, which plays a crucial role in transcription regulation.

- Cell Signaling : this compound influences cellular signaling pathways, affecting gene expression and metabolic processes. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, indole derivatives have shown significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective inhibition of cell viability .

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) assays, where lower MIC values indicate higher potency against specific pathogens .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Halogen Bonding : The bromine atom may participate in halogen bonding interactions, influencing the compound's binding affinity and specificity towards various molecular targets.

- Gene Expression Modulation : The compound's interactions with specific proteins can lead to changes in gene expression profiles, impacting cellular functions related to growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

属性

IUPAC Name |

2-bromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRLVLFYTTULCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326926 | |

| Record name | 2-bromo-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119910-45-1 | |

| Record name | 2-Bromo-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119910-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1H-indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。